4-(Trifluoroacetyl)phenacyl bromide

Description

Significance of α-Halo Ketones as Synthetic Precursors

α-Halo ketones are a functional group characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. wikipedia.org This arrangement of atoms confers a unique reactivity profile, making them valuable alkylating agents in organic synthesis. wikipedia.org The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—transforms these molecules into highly versatile building blocks for constructing more complex molecular architectures. mdpi.com

Their significance is particularly evident in the synthesis of heterocyclic compounds. For instance, α-halo ketones are key precursors in the production of thiazoles, pyrroles, and a variety of other N, S, and O-heterocycles, many of which exhibit noteworthy biological activity. wikipedia.orgmdpi.comnih.gov The reactions often involve nucleophilic substitution at the α-carbon, followed by condensation at the carbonyl group, leading to the formation of diverse ring systems. nih.gov

The synthetic utility of α-halo ketones extends to their role as intermediates in the synthesis of important pharmaceutical compounds. mdpi.comnih.gov Furthermore, they have been employed in the synthesis of various organometallic species. mdpi.com The ability of α-halo ketones to react with amines to form α-halo imines provides a method for masking the ketone functionality, allowing for chemical transformations that would otherwise be incompatible with the parent ketone. wikipedia.org

Historical Context of Phenacyl Bromide Utility in Organic Chemistry

The use of phenacyl bromide and its derivatives in organic synthesis has a long history, with early methods for its preparation involving the bromination of acetophenone (B1666503) in various solvents like carbon disulfide or acetic acid. orgsyn.org Over time, phenacyl bromides have become recognized as important intermediates for the synthesis of five- and six-membered heterocyclic compounds, as well as more complex fused heterocyclic systems, often through one-pot multicomponent reactions. sci-hub.ruresearchgate.net

Historically, the reactivity of the bromine atom as a good leaving group has been exploited in numerous nucleophilic substitution reactions. This has allowed for the introduction of a wide range of functionalities onto the phenacyl scaffold. The versatility of phenacyl bromide is further highlighted by its use in the synthesis of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties. cidcocollegenashik.ac.in

Strategic Importance of Trifluoromethylation in Molecular Design

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design and medicinal chemistry. hovione.com This small but highly electronegative group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comrsc.org

Key advantages of incorporating a trifluoromethyl group include:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bonds in the -CF3 group increases resistance to metabolic degradation, which can lead to a longer drug half-life. mdpi.com

Increased Lipophilicity: The trifluoromethyl group can enhance a molecule's ability to permeate biological membranes, a crucial factor for drug efficacy. mdpi.comrsc.org

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can influence the electronic environment of an aromatic ring, which can improve interactions with biological targets. mdpi.com

Approximately 20% of all pharmaceuticals on the market contain fluorine, underscoring the profound impact of this element in drug discovery. mdpi.commdpi.com The trifluoromethyl group, in particular, is a prevalent feature in many successful drugs and advanced organic materials. mdpi.com

Overview of 4-(Trifluoroacetyl)phenacyl bromide as a Core Synthetic Building Block

4-(Trifluoroacetyl)phenacyl bromide stands out as a particularly valuable synthetic building block due to the combined functionalities of the α-bromo ketone and the para-substituted trifluoroacetyl group. This unique structure enhances the electrophilic reactivity of the molecule, making it highly suitable for a range of nucleophilic substitution and condensation reactions.

The trifluoroacetyl group imparts distinct electronic properties that are advantageous for the synthesis of fluorinated organic compounds, which have significant applications in the pharmaceutical and agrochemical industries. The presence of this group enhances the electrophilicity of the carbonyl carbon, facilitating a variety of chemical transformations. This makes 4-(Trifluoroacetyl)phenacyl bromide a crucial intermediate in the construction of complex heterocyclic compounds and other valuable organic molecules.

Research Findings and Data

The properties and reactivity of 4-(Trifluoroacetyl)phenacyl bromide and its precursors are well-documented in chemical literature.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Trifluoroacetyl)phenacyl bromide | 1980063-91-9 | C10H6BrF3O2 | 295.05 | Not specified |

| 4'-(Trifluoromethyl)phenacyl bromide | 383-53-9 | C9H6BrF3O | 267.04 | 45 |

| Phenacyl bromide | 70-11-1 | C8H7BrO | 199.04 | 49-51 |

Data sourced from various chemical databases and publications. orgsyn.orgchemicalbook.combldpharm.com

The synthesis of α-halo ketones, the parent class for these compounds, can be achieved through the reaction of a ketone with a halogenating agent. wikipedia.org For instance, phenacyl bromide is prepared by the bromination of acetophenone. orgsyn.org

Table 2: Interactive Data on Synthetic Precursors

| Precursor | Reagent | Product | Reaction Type |

| Acetophenone | Bromine | Phenacyl bromide | Bromination |

| Carbonyl compounds | Halogens (X2) | α-Halo ketones | Halogenation |

This table illustrates common synthetic pathways to α-halo ketones. wikipedia.orgorgsyn.org

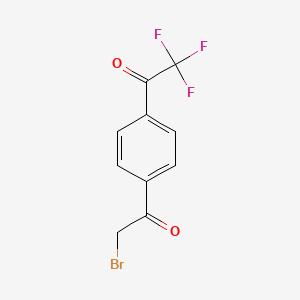

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-bromoacetyl)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-5-8(15)6-1-3-7(4-2-6)9(16)10(12,13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZXFFWUMWFTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoroacetyl Phenacyl Bromide

Conventional Routes for Phenacyl Bromide Preparation

The preparation of phenacyl bromides, including 4-(Trifluoroacetyl)phenacyl bromide, traditionally involves the α-bromination of the corresponding acetophenone (B1666503). A general procedure includes dissolving the starting acetophenone in a suitable solvent, such as anhydrous ether or carbon tetrachloride, and then introducing a brominating agent. For instance, the synthesis of p-bromophenacyl bromide is achieved by treating p-bromoacetophenone with bromine in glacial acetic acid. orgsyn.org The reaction mixture is typically kept at a low temperature to control the reaction rate and selectivity. orgsyn.org The product, once formed, often precipitates out of the solution and can be isolated by filtration and purified by recrystallization. orgsyn.org

Regioselective Bromination Techniques for Substituted Acetophenones

Achieving regioselectivity, specifically the bromination at the α-carbon of the acetyl group without affecting the aromatic ring, is crucial in the synthesis of phenacyl bromides. The electron-withdrawing nature of the trifluoroacetyl group in 4-(trifluoroacetyl)acetophenone directs the bromination to the desired α-position. Several brominating agents and methods have been developed to enhance this selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective α-bromination of aralkyl ketones. ejbps.comnih.govacgpubs.org The use of NBS, often in the presence of a catalyst, allows for controlled release of bromine, which can improve the yield of the desired monobrominated product. nih.gov For example, the bromination of acetophenones with NBS can be effectively catalyzed by acidic aluminum oxide (Al2O3) or potassium dihydrogen phosphate (B84403) (KH2PO4). nih.govacgpubs.org Another approach involves the use of dioxane dibromide, which has been successfully employed for the selective α-bromination of substituted acetophenones in dioxane at room temperature. beilstein-journals.org

Electrochemical methods also offer a high degree of regioselectivity. The in-situ generation of bromonium ions from ammonium (B1175870) bromide in a water-acetonitrile medium, using a catalytic amount of sulfuric acid as a supporting electrolyte, has been shown to be an effective and greener method for the side-chain bromination of acetophenone. rsc.orglookchem.comrsc.org This electrochemical approach can lead to high yields and selectivity for the α-bromo acetophenone. rsc.orglookchem.comrsc.org

Catalytic Systems and Promoters in Bromination Reactions

Various catalytic systems and promoters are employed to facilitate the bromination of acetophenones, enhancing reaction rates and selectivity.

Acid Catalysis: Acids like sulfuric acid (H2SO4) and p-toluenesulfonic acid (PTSA) are effective catalysts. acs.orgsci-int.comarabjchem.org The acid-catalyzed bromination of acetophenones proceeds through the formation of an enol intermediate, which then reacts with the brominating agent. acs.org The concentration of the acid can influence the product distribution, with optimized concentrations leading exclusively to the monobromo product. sci-int.com For instance, using 0.2 equivalents of H2SO4 can favor the formation of the mono-bromo product, while higher concentrations may lead to dibromination. sci-int.com

Metal-Based Catalysts: Anhydrous aluminum chloride (AlCl3) is a classic Lewis acid catalyst used in bromination reactions. It enhances the electrophilicity of the bromine, facilitating the reaction.

Solid-Supported Catalysts: The use of solid-supported catalysts offers advantages in terms of ease of separation and potential for recycling. Amberlyst 15, an ion-exchange resin, has been used as a catalyst for the bromination of 4-(trifluoromethyl)acetophenone with NBS in ethyl acetate (B1210297). chemicalbook.com Silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2) and silica-supported sodium bicarbonate (NaHCO3·SiO2) have also been shown to be effective catalysts for the α-bromination of ketones with NBS. researchgate.net

Phase-Transfer Catalysts: In some systems, phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of 4-(Trifluoroacetyl)phenacyl bromide. Key parameters that are often adjusted include:

Temperature: Lower temperatures are generally preferred to control the reaction and minimize the formation of byproducts. orgsyn.orgakjournals.com For example, keeping the temperature below 20°C during the addition of bromine is a common practice. orgsyn.org

Solvent: The choice of solvent can significantly impact the reaction outcome. Solvents like methanol, ethanol, dichloromethane, and ethyl acetate have been used. nih.govacgpubs.orgarabjchem.orgchemicalbook.com The solubility of the reactants and the stability of the intermediates in the chosen solvent are important considerations.

Reagent Stoichiometry: The molar ratio of the brominating agent to the acetophenone is a crucial factor. Using a slight excess of the brominating agent is common to ensure complete conversion of the starting material. chemicalbook.com

Mode of Addition: The gradual, portion-wise addition of the brominating agent can help to control the reaction and improve the selectivity for the desired monobrominated product. nih.gov

Catalyst Loading: The amount of catalyst used can influence the reaction rate and efficiency. Optimization studies are often carried out to determine the optimal catalyst loading. nih.govarabjchem.org

| Parameter | Optimized Condition | Rationale |

| Temperature | Below 20°C | Controls reaction rate, minimizes byproducts. orgsyn.org |

| Solvent | Ethyl Acetate | Effective for dissolving reactants and facilitating the reaction with Amberlyst 15 catalyst. chemicalbook.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled release of bromine, enhancing selectivity. nih.govchemicalbook.com |

| Catalyst | Amberlyst 15 | Solid catalyst, easy to remove by filtration. chemicalbook.com |

| Addition Mode | Gradual/Portion-wise | Controls the concentration of the brominating agent, improving selectivity. nih.gov |

Precursor Preparation and Purification Strategies (e.g., 4-trifluoromethyl acetophenone)

The synthesis of 4-(Trifluoroacetyl)phenacyl bromide begins with the preparation and purification of its precursor, 4-(trifluoromethyl)acetophenone. Several synthetic routes to this precursor have been reported.

One common method involves a lithium-halogen exchange. This process typically starts with the reaction of an organolithium reagent, such as cyclohexyllithium formed from chlorocyclohexane (B146310) and lithium, with 4-bromotrifluorotoluene. chemicalbook.com The resulting aryllithium intermediate is then acetylated, for example, with acetonitrile, to yield 4-(trifluoromethyl)acetophenone. chemicalbook.com

Another approach is the palladium-catalyzed Heck reaction, where a halobenzotrifluoride is reacted with a vinyl ether. The resulting intermediate is then hydrolyzed to give the acetophenone derivative. google.com A Grignard-based synthesis is also possible, where a Grignard reagent prepared from a halobenzotrifluoride is reacted with a ketene. googleapis.com

Reactivity Profiles and Mechanistic Investigations of 4 Trifluoroacetyl Phenacyl Bromide

Nucleophilic Substitution Reactions Involving the Bromomethylene Group

The bromomethylene group in 4-(Trifluoroacetyl)phenacyl bromide is a primary site for nucleophilic attack, where the bromine atom is readily displaced by a wide range of nucleophiles. This reactivity is central to its application in synthesizing various derivatives.

The displacement of the bromide by oxygen nucleophiles, or O-alkylation, is a key reaction of 4-(Trifluoroacetyl)phenacyl bromide. This process is frequently used to form ether linkages. For instance, phenols can be O-alkylated using this reagent. sit.edu.cn In the synthesis of pyrimidine (B1678525) derivatives, direct chemoselective O-alkylation has been successfully employed. For example, the reaction of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine derivatives, which are structurally related to 4-(Trifluoroacetyl)phenacyl bromide, yields the corresponding O-alkylated products in high yields (70-98%). nih.gov This highlights the utility of phenacyl bromide-type structures in selectively modifying hydroxyl groups within complex molecules.

Table 1: Examples of O-Alkylation Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Phenol | Phenyl ether | sit.edu.cn |

| 6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-alkylated pyrimidine | nih.gov |

Nitrogen-containing compounds, such as amines and nitrogen-based heterocycles, readily react with 4-(Trifluoroacetyl)phenacyl bromide, leading to N-alkylation and the formation of quaternary ammonium (B1175870) salts. This reactivity is fundamental in the synthesis of various nitrogen-containing heterocyclic systems. For example, the reaction of 2-aminobenzimidazole (B67599) with phenacyl bromides results in N-alkylation, forming intermediates that can be cyclized to produce imidazo[1,2-a]benzimidazoles. researchgate.net Similarly, the quaternization of thiazolylformamidines with phenacyl bromide is a key step in the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. clockss.org The formation of N-phenacyl salts by reacting heterocycles like quinoline (B57606) and isoquinoline (B145761) with phenacyl bromide is a common strategy to create intermediates for further transformations, such as the synthesis of imidazo[1,2-a]quinolines and imidazo[2,1-a]isoquinolines. thieme-connect.decdnsciencepub.com

Table 2: Examples of N-Alkylation and Quaternization Reactions

| Reactant | Product | Reference |

|---|---|---|

| 2-Aminobenzimidazole | 2-Amino-1-phenacylbenzimidazole | researchgate.net |

| Thiazolylformamidine | Quaternary salt | clockss.org |

| Quinoline | N-phenacylquinolinium bromide | thieme-connect.de |

| Isoquinoline | 2-Phenacylisoquinolinium bromide | cdnsciencepub.com |

Sulfur nucleophiles also effectively displace the bromide in 4-(Trifluoroacetyl)phenacyl bromide, leading to S-alkylation products like thioethers and thioesters. The reaction of tetrahydropyrimidine-2(1H)-thione with 2-bromo-1-arylethanones (phenacyl bromides) results in the formation of an S-alkylation product, which can then undergo intramolecular cyclization. researchgate.net The formation of cyanomethyl thioesters can be achieved from carboxylic acids using an isothiouronium salt, which proceeds through an intermediate that can be intercepted by a nucleophile like bromide, forming a reactive acid bromide prior to substitution by the thiolate. researchgate.net This demonstrates the role of phenacyl bromide-type structures in facilitating the formation of carbon-sulfur bonds.

Condensation Reactions and Cyclization Pathways

4-(Trifluoroacetyl)phenacyl bromide is a key building block in a variety of condensation and cyclization reactions to form heterocyclic compounds. The presence of both a reactive bromomethylene group and an electrophilic carbonyl group allows for sequential reactions, leading to the construction of complex ring systems. For example, it is used in the synthesis of trifluoromethyl-substituted imidazoles. scispace.com The reaction of phenacyl bromides with 2-aminopyridine (B139424) derivatives is a well-established method for synthesizing imidazo[1,2-a]pyridines. rsc.org Similarly, it reacts with 2-aminobenzimidazole to form intermediates that cyclize to yield imidazo[1,2-a]benzimidazoles. researchgate.net The reaction with N-heteroarylformamidines, after initial quaternization, leads to cyclization and the formation of fused imidazoles like imidazo[2,1-b]thiazoles and imidazo[2,1-b] Current time information in East Hants, CA.researchgate.netnih.govthiadiazoles. clockss.org Furthermore, the condensation of phenacyl bromides with hydroxylamine (B1172632) hydrochloride in the presence of a heterocyclic base like quinoline can lead to the formation of 2-phenylimidazo[1,2-a]quinoline. thieme-connect.de

Formation and Reactivity of Ylides (e.g., Phenacyl Ylides in Aziridine Synthesis)

Phenacyl bromides, including 4-(Trifluoroacetyl)phenacyl bromide, are precursors for the in situ generation of ylides, which are highly reactive intermediates used in various synthetic transformations. A notable application is in the synthesis of aziridines. The tertiary amine DABCO can catalyze the reaction of imines with phenacyl bromide derivatives to produce functionalized aziridines in a one-pot process. organic-chemistry.orgresearchgate.net This reaction proceeds through the formation of an ammonium ylide from the phenacyl bromide and DABCO, which then reacts with the imine. researchgate.net Similarly, nitrogen ylides generated in situ from phenacyl bromides can be used for the ring expansion of N-tosylaziridines to form 2-aroyl-N-tosylazetidines. rsc.org These reactions highlight the utility of phenacyl bromides in generating reactive ylide intermediates for carbon-carbon and carbon-nitrogen bond formation.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, and 4-(Trifluoroacetyl)phenacyl bromide can be a valuable component in such reactions. rsc.org Its dual reactivity allows it to participate in sequential bond-forming events. For instance, in a three-component reaction, dimedone, phenacyl bromide, and a primary amine can react in the presence of sulfamic acid to produce 4-oxo-tetrahydroindoles. rsc.orgrsc.org The proposed mechanism involves the initial alkylation of dimedone with phenacyl bromide, followed by condensation with the amine and subsequent cyclization. rsc.org Phenacyl bromides have also been utilized in four-component reactions for the synthesis of N-acylated spirooxindoles. beilstein-journals.org These examples demonstrate the potential of 4-(Trifluoroacetyl)phenacyl bromide to contribute to the rapid and efficient construction of complex molecular architectures through MCRs.

Proposed Reaction Mechanisms for Key Transformations

The reactivity of 4-(Trifluoroacetyl)phenacyl bromide is largely defined by its structure as an α-haloketone. This class of compounds possesses two primary electrophilic sites: the carbonyl carbon and the adjacent carbon atom bonded to the bromine. The presence of the strongly electron-withdrawing trifluoroacetyl group further enhances the electrophilicity of the carbonyl carbon, making the compound a versatile precursor for various heterocyclic syntheses. The key transformations predominantly involve nucleophilic substitution at the α-carbon followed by intramolecular cyclization and condensation.

The most well-documented reactions involve binucleophiles, where one nucleophilic center attacks the α-carbon, displacing the bromide, and the second nucleophilic center attacks one of the carbonyl groups to form a five-membered heterocyclic ring. The specific carbonyl group that participates in the cyclization dictates the final product structure.

Mechanism of Thiazole (B1198619) Formation (Hantzsch Synthesis)

The reaction of 4-(Trifluoroacetyl)phenacyl bromide with thioamides or thiourea (B124793) to form substituted thiazoles is a classic example of the Hantzsch thiazole synthesis. synarchive.comijper.org The proposed mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide or thiourea attacking the electrophilic α-carbon of 4-(Trifluoroacetyl)phenacyl bromide. This results in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming an S-alkylated intermediate salt. youtube.comyoutube.com

Intramolecular Cyclization: The next step involves an intramolecular nucleophilic attack by the nitrogen atom of the thioamide moiety on one of the electrophilic carbonyl carbons. Given the two carbonyl groups in the intermediate (the trifluoroacetyl and the benzoyl carbonyls), the cyclization can theoretically lead to two different regioisomers. However, the enhanced electrophilicity of the trifluoroacetyl carbonyl carbon often directs the cyclization.

Dehydration and Aromatization: The resulting cyclic intermediate, a hydroxythiazoline derivative, is unstable. ijper.org It readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. youtube.com The driving force for this final step is the formation of the highly stable aromatic system.

The general pathway for the Hantzsch synthesis is summarized in the table below.

| Step | Description | Intermediate Type |

| 1 | Nucleophilic attack by the sulfur of thiourea on the α-carbon of 4-(Trifluoroacetyl)phenacyl bromide. | S-alkylated isothiourea salt |

| 2 | Intramolecular cyclization via attack of a nitrogen atom on an electrophilic carbonyl carbon. | Hydroxythiazoline |

| 3 | Dehydration of the cyclic intermediate to yield the final aromatic product. | Aromatic Thiazole |

This table illustrates the generalized steps in the Hantzsch thiazole synthesis.

Mechanism of Imidazole (B134444) Formation

The synthesis of substituted imidazoles from 4-(Trifluoroacetyl)phenacyl bromide and amidines follows a mechanistic pattern analogous to the Hantzsch synthesis. sphinxsai.comorgsyn.org

Nucleophilic Attack: The reaction begins when a nitrogen atom of the amidine acts as the nucleophile, attacking the α-carbon of the phenacyl bromide and displacing the bromide ion to form an N-alkylated amidine intermediate. orgsyn.orgthieme-connect.de

Intramolecular Cyclization and Dehydration: The second nitrogen atom of the intermediate then performs an intramolecular cyclization by attacking one of the carbonyl carbons. This is followed by a dehydration step, where a molecule of water is eliminated to generate the aromatic imidazole ring. thieme-connect.de The choice of which carbonyl is attacked determines the final substitution pattern on the imidazole ring. The increased electrophilicity of the trifluoroacetyl carbonyl due to the -CF3 group makes it a likely site for nucleophilic attack.

The key steps for imidazole formation are outlined below.

| Step | Reagents | Action | Product |

| 1 | 4-(Trifluoroacetyl)phenacyl bromide + Amidine | Nucleophilic substitution (SN2) | N-alkylated amidine intermediate |

| 2 | N-alkylated amidine intermediate | Intramolecular cyclization and condensation (dehydration) | Substituted Imidazole |

This table summarizes the reaction sequence for the formation of imidazoles from 4-(Trifluoroacetyl)phenacyl bromide.

Applications of 4 Trifluoroacetyl Phenacyl Bromide in Complex Molecule Construction

Synthesis of Diverse Heterocyclic Scaffolds

Pyridine (B92270) and Fused Pyridine Derivatives

The synthesis of pyridine rings and their fused analogues is a cornerstone of heterocyclic chemistry, owing to the prevalence of these motifs in pharmaceuticals and functional materials. Phenacyl bromides are classical reagents for constructing these systems, often through condensation reactions with suitable nitrogen-containing precursors. bhu.ac.in

The general strategy for forming substituted pyridines involves the reaction of α,β-unsaturated carbonyl compounds with a reagent that can provide the requisite nitrogen atom and remaining carbons for cyclization. google.comorganic-chemistry.org While direct synthesis of simple pyridines using 4-(Trifluoroacetyl)phenacyl bromide as the primary starting material is less common, it serves as a critical precursor for fused pyridine systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocycles with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties. bhu.ac.in The classical method involves the cyclization of 2-aminopyridines with α-halocarbonyl compounds like phenacyl bromide. bhu.ac.in The reaction between 2-aminopyridine (B139424) and 4-(Trifluoroacetyl)phenacyl bromide would proceed via initial N-alkylation to form a pyridinium (B92312) salt, followed by intramolecular cyclization and dehydration to yield the 2-substituted imidazo[1,2-a]pyridine.

Furthermore, 4-(Trifluoroacetyl)phenacyl bromide is instrumental in synthesizing thieno[2,3-b]pyridine (B153569) derivatives. These compounds are known to possess antibacterial and antihypertensive activities. scispace.com The synthesis typically begins with a 3-cyanopyridine-2(1H)-thione, which is S-alkylated with phenacyl bromide. The resulting intermediate then undergoes an intramolecular cyclization, often catalyzed by a base like sodium ethoxide, to construct the fused thiophene (B33073) ring, yielding the thieno[2,3-b]pyridine core. scispace.com The trifluoroacetyl group on the phenacyl moiety is retained in the final product, influencing its chemical properties and potential biological activity.

| Fused System | Precursors | Key Reaction Type | Ref. |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, 4-(Trifluoroacetyl)phenacyl bromide | Tchichibabine reaction (Cyclocondensation) | bhu.ac.in |

| Thieno[2,3-b]pyridines | 3-Cyanopyridine-2(1H)-thione, 4-(Trifluoroacetyl)phenacyl bromide | Gewald reaction variant (S-alkylation followed by cyclization) | scispace.com |

Other Nitrogen and Sulfur Containing Heterocycles

The utility of 4-(Trifluoroacetyl)phenacyl bromide extends beyond pyridine chemistry to the construction of a diverse array of other heterocycles containing nitrogen and sulfur atoms. researchgate.net Its enhanced electrophilicity makes it highly reactive towards various nucleophiles, facilitating cyclocondensation reactions.

A classic application of phenacyl bromides is the Hantzsch thiazole (B1198619) synthesis. In this reaction, a phenacyl bromide is condensed with a thioamide. nih.gov The reaction of 4-(Trifluoroacetyl)phenacyl bromide with a thioamide, such as thiourea (B124793) or a substituted thiourea, would proceed via initial S-alkylation to form an isothiourea intermediate, which then undergoes cyclocondensation and dehydration to furnish a 2-aminothiazole (B372263) derivative bearing the 4-(trifluoroacetyl)phenyl group at the 4-position of the thiazole ring. nih.gov Thiazole rings are privileged scaffolds in medicinal chemistry. nih.gov

Similarly, quinoxalines, a class of nitrogen-containing heterocycles, can be synthesized by condensing an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. 4-(Trifluoroacetyl)phenacyl bromide can be readily converted to the corresponding 1,2-dicarbonyl compound (a phenylglyoxal (B86788) derivative) via oxidation, which can then be reacted with o-phenylenediamines to produce quinoxalines. Alternatively, direct condensation with o-phenylenediamine can lead to dihydroquinoxalines which can be oxidized to the aromatic quinoxaline. researchgate.net

Benzothiazines and benzoxazines are another important class of sulfur- and oxygen-containing heterocycles, respectively. Their synthesis can be achieved by reacting 2-aminothiophenol (B119425) or 2-aminophenol (B121084) with α-haloketones like 4-(Trifluoroacetyl)phenacyl bromide. The reaction proceeds through initial N-alkylation followed by an intramolecular cyclization involving the thiol or hydroxyl group, respectively, to form the six-membered heterocyclic ring. researchgate.netrsc.org

| Heterocycle | Co-reactant | General Reaction Name | Ref. |

| Thiazoles | Thioamide | Hantzsch Thiazole Synthesis | nih.gov |

| Quinoxalines | o-Phenylenediamine | Quinoxaline Synthesis | researchgate.net |

| 1,4-Benzothiazines | 2-Aminothiophenol | Condensation/Cyclization | researchgate.netrsc.org |

| 1,4-Benzoxazines | 2-Aminophenol | Condensation/Cyclization | researchgate.net |

Functional Group Transformations and Protection Strategies

Beyond its role in building heterocyclic cores, 4-(Trifluoroacetyl)phenacyl bromide and its derivatives are involved in key functional group transformations and as specialized protecting groups.

Application as a Photolabile Protecting Group

Phenacyl-based compounds are a well-established class of photolabile protecting groups (PPGs), also known as photocleavable or photoremovable groups. thieme-connect.dewikipedia.org These groups allow for the masking of a functional group, which can later be deprotected using light, often in the UV range. This method offers a mild, reagent-free deprotection strategy, which is highly valuable in the synthesis of sensitive molecules like peptides and nucleic acids. wikipedia.orgdtu.dk

The phenacyl group is typically used to protect carboxylic acids (as phenacyl esters), phosphates, and sulfonates. wikipedia.org The cleavage mechanism is solvent-dependent and can proceed via a radical pathway. thieme-connect.de The parent phenacyl ester is stable under acidic conditions but can be cleaved by reduction with zinc dust. thieme-connect.de Photochemical cleavage provides an orthogonal deprotection method. The introduction of substituents on the phenyl ring can modulate the photochemical properties. For instance, the 4-methoxyphenacyl group is a commonly used PPG. thieme-connect.de

While direct studies on 4-(Trifluoroacetyl)phenacyl bromide as a PPG are not extensively documented, the underlying chemistry of the phenacyl core suggests its potential in this role. The strong electron-withdrawing trifluoroacetyl group would significantly alter the chromophoric properties and photoreactivity compared to electron-donating groups like methoxy. This modification could shift the absorption wavelength and influence the quantum yield of the photocleavage reaction. wikipedia.org

Utility in Thioacid Precursor Synthesis

Peptide thioacids are crucial intermediates in modern protein chemistry, particularly for native chemical ligation (NCL), a powerful method for synthesizing large proteins. A common strategy for preparing peptide thioacids involves carrying a stable thioester through a peptide synthesis protocol, followed by a final deprotection step to release the thioacid. rsc.orgrsc.org

Phenacyl thioesters have been investigated as potential precursors for thioacids. rsc.orgrsc.org They exhibit stability towards acidic conditions, a key requirement for compatibility with Boc-based solid-phase peptide synthesis (SPPS). rsc.org The phenacyl group can be removed from the thioester using a one-electron reduction, typically with zinc metal in a mildly acidic medium, to liberate the desired thioacid. rsc.org

Researchers have explored modifying the phenacyl group to fine-tune the stability and cleavage conditions of the resulting thioester. For example, α-methylphenacyl (Mpa) thioesters were developed as thioacid precursors with good stability and efficient cleavage. rsc.org The synthesis of these precursors starts with the corresponding phenacyl bromide, which is reacted with a thioacetate, followed by deacetylation to yield the phenacylthiol. This thiol is then coupled with a carboxylic acid to form the thioester. rsc.orgrsc.org Following this synthetic logic, 4-(Trifluoroacetyl)phenacyl bromide could be converted into 4-(trifluoroacetyl)phenacylthiol, which would serve as a reagent for creating novel thioacid precursors. The trifluoroacetyl group's electronic properties would influence the stability of the thioester bond and its susceptibility to reductive cleavage.

| Precursor Type | Key Features | Cleavage Condition | Ref. |

| Phenacyl Thioester | Stable to acid | Reductive (e.g., Zn/AcOH) | rsc.orgrsc.org |

| α-Methylphenacyl Thioester | Improved stability and yield | Reductive (e.g., Zn/AcOH) | rsc.org |

Derivatization for Organic Acid Characterization

The sensitive detection and quantification of organic acids, such as carboxylic acids, by analytical techniques like High-Performance Liquid Chromatography (HPLC) often requires chemical derivatization. This is particularly true for acids that lack a strong chromophore for UV detection or are not easily ionizable for mass spectrometry (MS). researchgate.net

Phenacyl bromides are classic derivatizing agents for carboxylic acids. libretexts.org In a typical reaction, the carboxylate anion (formed by adding a mild base) acts as a nucleophile, displacing the bromide from the phenacyl bromide to form a phenacyl ester. This ester product incorporates the strongly UV-absorbing phenacyl chromophore, significantly enhancing the detection limits for UV-based HPLC. libretexts.orgnih.gov Reagents like p-bromophenacyl bromide are commonly used for this purpose. nih.gov

4-(Trifluoroacetyl)phenacyl bromide can serve as an effective derivatization reagent in this context. The reaction with a carboxylic acid would yield a 4-(trifluoroacetyl)phenacyl ester. This derivative would possess two key features beneficial for analysis:

Strong UV Absorbance : The aromatic ketone structure provides a strong chromophore for UV detection. libretexts.org

Electrophoric Nature : The trifluoromethyl group makes the derivative highly electrophoric, which is ideal for sensitive detection using an Electron Capture Detector (ECD) in Gas Chromatography (GC), should the derivative be sufficiently volatile. science.gov For LC-MS, the trifluoroacetyl group can influence fragmentation patterns, potentially providing unique mass signatures for identification. nih.gov

| Analyte | Derivatizing Agent | Purpose | Detection Method | Ref. |

| Carboxylic Acids | p-Bromophenacyl bromide | Introduce UV chromophore | HPLC-UV, LC-MS | libretexts.orgnih.gov |

| Carboxylic Acids | Pentafluorobenzyl bromide | Introduce electrophore | GC-ECD | libretexts.orgscience.gov |

| Carboxylic Acids | 4-(Trifluoroacetyl)phenacyl bromide | Introduce UV chromophore and/or electrophore | HPLC-UV, GC-ECD | libretexts.org |

Role as an Intermediate in Natural Product Synthesis

The structural complexity and biological significance of natural products often demand multi-step synthetic routes where versatile intermediates play a crucial role. Phenacyl bromides have been employed as key intermediates in the synthesis of natural products, particularly those containing pyrrole (B145914) or fused pyrrole ring systems. mdpi.com

One such class of natural products is the lamellarins. Lamellarins are marine alkaloids characterized by a nih.govresearchgate.net-fused pyrrolocoumarin skeleton and exhibit a range of interesting biological activities. mdpi.com Synthetic strategies towards lamellarins often involve the construction of a substituted pyrrole ring as a key step. The reaction of a phenacyl bromide derivative with a dihydroisoquinoline derivative has been used to furnish the core pyrrole structure needed for the lamellarin skeleton. mdpi.com

In a polymer-supported synthesis approach, a substituted phenacyl bromide was coupled with a dihydroisoquinoline derivative to form the key pyrrole intermediate. mdpi.com This pyrrole then underwent further transformations, including an intramolecular Friedel-Crafts acylation, to build the final polycyclic framework of the lamellarin. While this specific example used other substituted phenacyl bromides, 4-(Trifluoroacetyl)phenacyl bromide represents a viable and potentially advantageous alternative. Its use would lead to lamellarin analogues bearing a trifluoroacetylphenyl substituent, which could significantly modulate the biological properties of the final molecule due to the known effects of fluorine incorporation in bioactive compounds.

Structural Elucidation and Spectroscopic Characterization in Synthetic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "4-(Trifluoroacetyl)phenacyl bromide". Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "4-(Trifluoroacetyl)phenacyl bromide" is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the phenacyl group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to their varied electronic environments influenced by the trifluoroacetyl and bromoacetyl substituents. The methylene protons adjacent to the bromine atom and the carbonyl group will exhibit a characteristic singlet, the chemical shift of which is influenced by the electronegativity of the neighboring atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbon of the trifluoroacetyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoroacetyl group and the bromine atom. Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom. libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be employed for more complex structural assignments. COSY experiments establish correlations between coupled protons, helping to assign the signals of the aromatic protons. HETCOR (or HSQC/HMQC) experiments correlate proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon spectrum.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.3 - 8.0 | ias.ac.inlew.ro |

| ¹H | Methylene Protons (-CH₂Br) | ~4.4 | ias.ac.in |

| ¹³C | Carbonyl Carbon (C=O) | ~190 | ias.ac.in |

| ¹³C | Aromatic Carbons (Ar-C) | 125 - 140 | ias.ac.inlew.ro |

| ¹³C | Methylene Carbon (-CH₂Br) | ~30 | ias.ac.in |

| ¹³C | Trifluoromethyl Carbon (CF₃) | Quartet, ~117 |

Utilization of Mass Spectrometry (MS, HRMS, LCMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "4-(Trifluoroacetyl)phenacyl bromide". This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures and for the purification and identification of the desired product.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ion peaks. The fragmentation pattern of "4-(Trifluoroacetyl)phenacyl bromide" would be expected to show characteristic losses, such as the loss of a bromine atom, a trifluoroacetyl group, or a phenacyl group, providing valuable structural information.

Table 2: Expected Mass Spectrometry Data for 4-(Trifluoroacetyl)phenacyl bromide

| Technique | Information Obtained | Expected m/z Values / Fragments | Reference |

|---|---|---|---|

| HRMS | Exact Molecular Weight and Elemental Formula | [M+H]⁺, [M+Na]⁺ | rsc.orgtesisenred.net |

| LCMS | Separation and Identification in a Mixture | Molecular Ion Peak | google.com |

| EI-MS | Fragmentation Pattern | [M]⁺, [M-Br]⁺, [M-COCF₃]⁺, [C₆H₄COCF₃]⁺, [C₆H₄CH₂Br]⁺ | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "4-(Trifluoroacetyl)phenacyl bromide" would display characteristic absorption bands for the carbonyl groups and the carbon-fluorine bonds.

The two carbonyl groups (the ketone of the phenacyl moiety and the trifluoroacetyl group) will give rise to strong absorption bands in the region of 1680-1740 cm⁻¹. The exact position of these bands can provide clues about the electronic environment of the carbonyls. The C-F stretching vibrations of the trifluoroacetyl group are expected to appear as strong bands in the region of 1100-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 4-(Trifluoroacetyl)phenacyl bromide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1680 - 1700 | scispace.comresearchgate.net |

| C=O (Trifluoroacetyl) | Stretching | ~1720 - 1740 | |

| C-F | Stretching | ~1100 - 1300 | |

| Aromatic C-H | Stretching | ~3000 - 3100 | |

| Aliphatic C-H | Stretching | ~2850 - 2960 | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For "4-(Trifluoroacetyl)phenacyl bromide" (C₁₀H₆BrF₃O₂), the experimentally determined percentages of carbon and hydrogen should closely match the calculated theoretical values. This provides strong evidence for the purity and the correct elemental formula of the synthesized compound. lew.romdpi.com

Table 4: Theoretical Elemental Composition of 4-(Trifluoroacetyl)phenacyl bromide (C₁₀H₆BrF₃O₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 10 | 120.10 | 40.43% |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.04% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 26.90% |

| Fluorine (F) | 19.00 | 3 | 57.00 | 19.19% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 10.77% |

| Total | 295.06 | 100.00% |

Theoretical and Computational Investigations of 4 Trifluoroacetyl Phenacyl Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of 4-(Trifluoroacetyl)phenacyl bromide. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are employed to model its molecular structure and electron distribution. nih.govresearchgate.net The presence of a trifluoroacetyl group, a potent electron-withdrawing moiety, alongside a phenacyl bromide structure, creates a unique electronic profile.

Calculations typically focus on several key parameters:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an electrophile like 4-(Trifluoroacetyl)phenacyl bromide, the LUMO's energy and location are of particular interest, as this is where a nucleophilic attack will occur. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity. rsc.org

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 4-(Trifluoroacetyl)phenacyl bromide, significant positive potential is expected around the carbonyl carbon of the trifluoroacetyl group and, crucially, the α-carbon bonded to the bromine atom, marking them as primary sites for nucleophilic attack.

NBO Analysis: Natural Bond Orbital (NBO) analysis provides information about charge distribution, revealing the partial charges on each atom. nih.gov This confirms the electrophilic nature of the key carbon centers. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon and the adjacent methylene (B1212753) carbon, making the compound highly reactive toward nucleophiles.

Table 1: Illustrative Calculated Electronic Properties of 4-(Trifluoroacetyl)phenacyl bromide Note: These values are representative examples derived from theoretical principles for a molecule with these functional groups and are not from a specific published study on this exact molecule.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates the energy of the outermost electrons. |

| LUMO Energy | -2.1 eV | Lower LUMO energy signifies high electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.4 eV | A smaller gap generally implies higher reactivity. |

| Dipole Moment | ~4.5 D | A high dipole moment indicates significant charge separation and polarity. |

| NBO Charge on Cα (bonded to Br) | +0.25 e | Confirms the electrophilic nature of the carbon atom, a key site for substitution. |

| NBO Charge on Carbonyl C (of CF3CO) | +0.60 e | Indicates a highly electron-deficient and reactive carbonyl center. |

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating complex reaction mechanisms. numberanalytics.com It allows researchers to map the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. numberanalytics.comnih.gov For 4-(Trifluoroacetyl)phenacyl bromide, DFT studies are invaluable for elucidating the pathways of its various transformations, such as in the synthesis of heterocyclic compounds like thiazoles. tandfonline.com

A typical DFT study on a reaction involving 4-(Trifluoroacetyl)phenacyl bromide, for instance, a nucleophilic substitution with a species like thiourea (B124793), would involve:

Geometry Optimization: Calculating the lowest-energy structure for all species involved in the reaction. rsc.org

Transition State (TS) Search: Locating the saddle point on the potential energy surface that connects reactants to products (or intermediates). This is the point of highest energy along the reaction coordinate and determines the activation energy. nih.gov

Frequency Calculations: These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency) and provide the zero-point vibrational energies for more accurate energy calculations. rsc.org

These calculations can distinguish between different possible mechanisms, such as a concerted (one-step) or a stepwise pathway involving a distinct reaction intermediate. researchgate.net For example, in the Hantzsch thiazole (B1198619) synthesis, DFT can model the initial nucleophilic attack of thiourea on the α-carbon, the subsequent cyclization, and the final dehydration step to form the thiazole ring. tandfonline.com

Table 2: Example of a DFT-Calculated Energy Profile for a Hypothetical SN2 Reaction of 4-(Trifluoroacetyl)phenacyl bromide with a Nucleophile (Nu⁻) Note: The energy values are for illustrative purposes to demonstrate the output of a typical DFT study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-(Trifluoroacetyl)phenacyl bromide + Nu⁻ | 0.0 |

| Transition State (TS) | [Nu---C---Br]⁻ complex | +15.2 |

| Products | Substituted product + Br⁻ | -25.0 |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry allows for the prediction of reactivity and selectivity before a reaction is ever attempted in the lab. By analyzing the electronic structure and calculated reaction pathways, chemists can anticipate how 4-(Trifluoroacetyl)phenacyl bromide will behave under various conditions.

Reactivity Prediction: The activation energy (Ea) derived from DFT calculations is a direct indicator of reaction rate. rsc.org By comparing the activation energies for the reaction of 4-(Trifluoroacetyl)phenacyl bromide with different nucleophiles, one can predict their relative reaction speeds. The strong electron-withdrawing nature of the trifluoroacetyl group is predicted to lower the activation barrier for nucleophilic attack compared to unsubstituted phenacyl bromide, thus increasing its reactivity.

Selectivity Prediction (Regio- and Chemoselectivity): Many molecules have multiple reactive sites. 4-(Trifluoroacetyl)phenacyl bromide has at least two primary electrophilic centers: the α-carbon and the carbonyl carbon of the trifluoroacetyl group. DFT calculations can determine the activation energies for nucleophilic attack at each site. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the regioselectivity of the reaction. For example, hard nucleophiles might preferentially attack the harder carbonyl carbon, while softer nucleophiles might favor the softer α-carbon, a prediction that can be quantified through calculation.

Conceptual DFT also provides reactivity indices that help predict these outcomes without calculating the full reaction path.

Table 3: Illustrative Conceptual DFT Reactivity Indices for 4-(Trifluoroacetyl)phenacyl bromide Note: These indices help rationalize and predict chemical reactivity.

| Reactivity Index | Definition | Predicted Implication for Reactivity |

|---|---|---|

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires additional electronic charge. | A high value indicates a strong electrophile, readily accepting electrons from a nucleophile. |

| Fukui Function (f+) | Indicates the propensity of a site to accept an electron (undergo nucleophilic attack). | The largest value of f+ would be on the α-carbon and the trifluoroacetyl carbonyl carbon, confirming them as the most electrophilic sites. |

Molecular Modeling in Reaction Design and Mechanism Elucidation

Molecular modeling encompasses the full range of computational techniques used to visualize and analyze molecular behavior, playing a critical role in modern reaction design. researchgate.net For 4-(Trifluoroacetyl)phenacyl bromide, modeling helps bridge the gap between theoretical calculations and practical synthetic chemistry.

Mechanism Elucidation: When experimental results are ambiguous, molecular modeling can provide a definitive picture of the reaction mechanism. researchgate.net By visualizing the transition state structures, chemists can understand the steric and electronic factors that control the reaction. For instance, in a complex, multi-step synthesis, modeling can identify the rate-determining step or explain why a particular isomer is formed preferentially. nih.gov

Reaction Design: Modeling allows for the in silico screening of reaction conditions and substrates. researchgate.net Before synthesizing a series of derivatives, a chemist could model the reactions of 4-(Trifluoroacetyl)phenacyl bromide with various nucleophiles to predict yields and selectivities. This can save significant time and resources by focusing experimental efforts on the most promising pathways. For example, modeling could be used to design a specific thiazole synthesis by predicting which substituted phenacyl bromide would give the highest yield or desired electronic properties in the final product. tandfonline.comacs.org

Ultimately, the synergy between computational modeling and experimental work accelerates the discovery and optimization of new synthetic methodologies and novel chemical entities derived from 4-(Trifluoroacetyl)phenacyl bromide.

Future Perspectives and Emerging Research Avenues for 4 Trifluoroacetyl Phenacyl Bromide

Development of Novel Catalytic Protocols for its Transformations

The reactivity of 4-(Trifluoroacetyl)phenacyl bromide is traditionally dominated by nucleophilic substitution at the carbon bearing the bromine atom. However, recent advances in catalysis are unlocking new transformative pathways. A significant area of development is the use of photoredox catalysis, which can access radical-based reaction mechanisms under mild, visible-light-mediated conditions.

In this approach, a photocatalyst, upon absorbing light, can induce a single-electron reduction of the phenacyl bromide. This process leads to the cleavage of the carbon-bromine bond, generating a reactive carbon-centered radical. This radical intermediate can then engage in a variety of bond-forming reactions that are inaccessible through traditional polar pathways. For instance, protocols developed for other phenacyl bromides have demonstrated that these radicals can be effectively used in the enantioselective α-alkylation of aldehydes. rsc.org It is proposed that a photoredox cycle can reductively cleave the phenacyl bromide to create an electron-deficient radical, which then combines with a chiral enamine intermediate in a highly stereocontrolled manner. rsc.org

The development of novel catalytic systems, including dual-catalysis approaches that merge photoredox with organocatalysis or metal catalysis, is expected to greatly expand the synthetic utility of 4-(Trifluoroacetyl)phenacyl bromide.

| Catalytic Approach | Proposed Intermediate | Potential Transformation | Key Advantage |

| Visible-Light Photoredox Catalysis | α-Carbonyl Radical | Asymmetric α-alkylation, Cycloadditions | Mild conditions, Access to radical reactivity |

| Dual Catalysis (Photoredox + Organo) | Radical + Chiral Enamine | Enantioselective C-C bond formation | High stereocontrol |

| Transition Metal Catalysis | Organometallic Intermediates | Cross-coupling reactions | Diverse bond formations |

Integration into Green Chemistry Methodologies (e.g., mechanochemistry, solvent-free reactions)

Green chemistry principles, which aim to reduce waste and environmental impact, are increasingly guiding synthetic route design. 4-(Trifluoroacetyl)phenacyl bromide is a prime candidate for integration into such methodologies, particularly mechanochemistry and solvent-free reactions.

Mechanochemistry, which uses mechanical force (e.g., ball milling or grinding) to drive chemical reactions, often eliminates the need for bulk solvents, thereby reducing chemical waste and simplifying product purification. ustc.edu.cndiva-portal.org This technique has been successfully applied to other phenacyl bromides in multicomponent reactions to synthesize complex heterocyclic structures like 4-oxo-tetrahydroindoles. rsc.org In a typical procedure, the reactants are milled together with a catalyst, and the mechanical energy facilitates the reaction in the solid state. rsc.org Given its solid nature and reactivity, 4-(Trifluoroacetyl)phenacyl bromide is well-suited for these solvent-free protocols. The adoption of mechanochemical methods for transformations involving this reagent would not only align with green chemistry goals but could also lead to improved yields and novel product outcomes compared to traditional solution-phase chemistry. bohrium.com

| Green Chemistry Method | Description | Primary Benefit for 4-(Trifluoroacetyl)phenacyl bromide |

| Mechanochemistry (Ball Milling) | Reactions are induced by mechanical grinding in the absence of a solvent. rsc.org | Eliminates solvent waste, reduces energy consumption, can improve reaction rates. diva-portal.org |

| Solvent-Free Reactions | Reactants are heated together without a solvent medium. | Simplifies workup, reduces environmental impact of volatile organic compounds. |

| Aqueous Micellar Catalysis | Reactions are run in water using surfactants to form micelles. | Enables reactions of hydrophobic compounds in water, reduces reliance on organic solvents. beilstein-journals.org |

Exploration of Unconventional Reactivity Patterns

Beyond its classic role as an electrophile in substitution reactions, research is moving towards exploring unconventional reactivity patterns for 4-(Trifluoroacetyl)phenacyl bromide. The generation of radical species via photocatalysis represents a significant shift from its established polar reactivity. rsc.org

This radical-based approach opens the door to a host of transformations not typically associated with phenacyl halides. A compelling example is the visible-light-promoted addition of phenacyl bromide-derived radicals onto cyclopropenes. researchgate.net This reaction initiates a cascade involving the formation of two new carbon-carbon bonds and a subsequent ring-opening of the strained cyclopropane, ultimately yielding complex polycyclic structures like 1(4H)-naphthalenones. researchgate.net Applying such a strategy to 4-(Trifluoroacetyl)phenacyl bromide could provide rapid access to highly functionalized, fluorine-containing polycyclic aromatic compounds. The trifluoroacetyl group would likely influence the electronic properties and subsequent reactivity of the intermediates and final products, potentially enabling new and unique molecular scaffolds.

Potential Applications in Material Science Precursor Chemistry (e.g., light-responsive materials)

The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds highly valuable in material science. The 4-(Trifluoroacetyl)phenacyl bromide molecule is listed as a product for applications in material science, specifically for optical materials. bldpharm.com The strong electron-withdrawing nature of the trifluoroacetyl group can significantly influence the photophysical properties of molecules derived from it, making it an attractive precursor for:

Light-Responsive Materials: The phenacyl moiety can be involved in photochemical reactions, and the trifluoroacetyl group can tune the absorption and emission properties.

Polymers and Organic Monomers: The reactive bromide handle allows for its incorporation into polymer chains or for the synthesis of complex monomers for materials like COFs (Covalent Organic Frameworks). bldpharm.com

Perovskite Solar Cells: Related compounds, such as 4-trifluoromethyl-phenylammonium bromide, are used to passivate defects on the surface of perovskite films, improving the efficiency and stability of solar cells. greatcellsolarmaterials.com This suggests that the structural motifs present in 4-(Trifluoroacetyl)phenacyl bromide could be similarly leveraged in the development of advanced materials for optoelectronic applications.

Synergistic Approaches with Trifluoromethylation Reagent Development

A forward-looking research avenue involves the synergistic use of 4-(Trifluoroacetyl)phenacyl bromide with modern trifluoromethylation reagents. Many contemporary methods employ electrophilic trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) that can act as sources of a trifluoromethyl radical (•CF₃) or cation (⁺CF₃). conicet.gov.arbeilstein-journals.org

A synergistic strategy could involve a one-pot reaction where two distinct radical species are generated simultaneously: the α-carbonyl radical from 4-(Trifluoroacetyl)phenacyl bromide (via photocatalysis) and a •CF₃ radical from an electrophilic trifluoromethylating reagent. conicet.gov.arcas.cn These two radicals could then be captured by a common substrate, such as an alkene or alkyne, in a multicomponent reaction. This would enable the rapid assembly of highly complex molecules containing both a trifluoroacetylphenacyl group and an additional trifluoromethyl group at a different position—a feat that would be challenging using traditional stepwise synthesis. Such an approach would leverage two powerful areas of modern fluorine chemistry to create novel and structurally diverse fluorinated compounds. beilstein-journals.org

Q & A

Q. What advanced purification techniques are recommended for isolating 4-(Trifluoroacetyl)phenacyl bromide from complex reaction mixtures?

- Methodology :

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product .

- Preparative HPLC : Employ C18 columns with methanol/water mobile phases for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.